(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate
Overview
Description
Synthesis Analysis
Recent studies have focused on the biosynthesis of "(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate" using carbonyl reductase from Rhodosporidium toruloides, showing high yields and enantiomeric excess (ee) in mono and biphasic media. The addition of Tween-80 or a water-octanol biphasic system has been shown to enhance the biotransformation process significantly, achieving yields up to 98.9% and ee greater than 99% (Liu et al., 2018). Directed evolution of carbonyl reductase further improved the enzyme's activity, leading to efficient synthesis with high yield and ee (Liu et al., 2017).
Scientific Research Applications
Asymmetric Synthesis of Statin Precursors
The compound is used in the asymmetric synthesis of tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoates by aldo-keto reductase KmAKR, providing a green approach to produce statin precursor dichiral diols (Qiu et al., 2020).
Key Intermediate in Rosuvastatin
It serves as a key intermediate in the synthesis of rosuvastatin, a widely used statin (Wang, 2006).
Building Block for Atorvastatin Calcium
The compound is an important building block for the synthesis of atorvastatin calcium, another statin medication (Qiu et al., 2019).
Improved Production with Lactobacillus kefir
Using Lactobacillus kefir for the asymmetric synthesis of the compound has resulted in improved final product concentration and yields (Amidjojo et al., 2005).
Efficient Biosynthesis Methods
Studies have developed efficient biosynthesis methods for the compound, including the use of carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media (Liu et al., 2018).
Chemoenzymatic Synthesis
There is ongoing research into the chemoenzymatic synthesis of all four stereoisomers of the compound, highlighting its versatility as a 1,3-diol building block (Wolberg et al., 2001).
Biocatalytic Process Development
Various studies have focused on developing biocatalytic processes for synthesizing the compound, including the use of immobilized Saccharomyces cerevisiae and Pichia guilliermondii strains (Sun et al., 2013) (Yuguo, 2012).
Engineering Enzymes for Improved Efficiency
Efforts are being made to improve the catalytic efficiency of enzymes like KmAKR and Kluyveromyces lactis aldo-keto reductase KlAKR for the synthesis of this compound (Yu et al., 2019) (Shen et al., 2020).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPWJZUGTVXCO-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(CCl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](CCl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431205 | |
Record name | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate | |
CAS RN |
154026-93-4 | |
Record name | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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